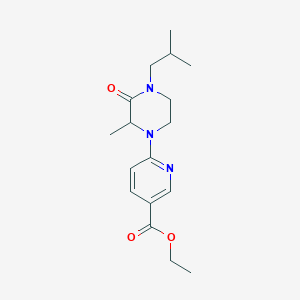
6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol, also known as ABT, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. ABT is a triazine derivative that has been synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol involves the inhibition of PARP activity. PARP is an enzyme that is involved in DNA repair pathways, specifically in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death. 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol specifically targets PARP1 and PARP2, which are the most abundant isoforms of PARP in cells.
Biochemical and Physiological Effects:
6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol has been found to exhibit unique biochemical and physiological effects. In addition to its PARP inhibitory activity, 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol has been shown to induce autophagy, a cellular process that involves the degradation and recycling of cellular components. 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol has also been found to inhibit the activity of the enzyme mono(ADP-ribosyl)transferase (ART), which is involved in DNA damage response pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol in lab experiments is its specificity for PARP1 and PARP2 isoforms. This allows for the selective inhibition of PARP activity without affecting other DNA repair pathways. However, one limitation of using 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol is its low solubility in water, which can make it difficult to administer in in vivo experiments.
Future Directions
There are several potential future directions for 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol research. One direction is the development of 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol's potential use in combination with other chemotherapeutic agents for cancer treatment. Additionally, the role of 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol in other cellular processes, such as inflammation and immune response, could be explored.
Synthesis Methods
The synthesis of 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol involves the reaction of 2-amino-5-bromobenzonitrile with butyl mercaptan and potassium thiocyanate in the presence of a base. The reaction occurs through the formation of an intermediate thiolate anion, which then reacts with the bromine atom on the benzene ring to form the desired 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol product. The yield of 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol can be improved by optimizing reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol has been found to exhibit potential use in various scientific research applications. One of the most significant applications is in the field of cancer research. 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol has been shown to inhibit the activity of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair pathways. Inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, making 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol a potential chemotherapeutic agent for cancer treatment.
properties
IUPAC Name |
6-(2-amino-5-bromophenyl)-3-butylsulfanyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4OS/c1-2-3-6-20-13-16-12(19)11(17-18-13)9-7-8(14)4-5-10(9)15/h4-5,7H,2-3,6,15H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIMQCHTJUKRKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(C(=O)N1)C2=C(C=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3,5-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6070607.png)

![1-(2-methylbenzyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6070617.png)

![2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6070621.png)
![N-(4-ethoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6070632.png)
![1-methyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6070650.png)
![5-{1-[4-(aminosulfonyl)phenyl]-1H-imidazol-2-yl}-2-hydroxybenzoic acid](/img/structure/B6070663.png)
![ethyl [(2,2,5-trimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl)thio]acetate](/img/structure/B6070671.png)

![5-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6070696.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6070704.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B6070709.png)
![2-methyl-6-[1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)piperidin-4-yl]pyrimidin-4(3H)-one](/img/structure/B6070715.png)